Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1448684-44-3) is a pyrazole-based ester with a 2-bromophenyl substitution at the N1 position and a methyl group at the C5 position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors such as Lp-PLA2 (lipoprotein-associated phospholipase A2), which are relevant to inflammatory and cardiovascular diseases . Its structure combines a brominated aromatic ring with a carboxylate ester, making it a versatile scaffold for derivatization.
Key physicochemical properties include a molecular formula of C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol.
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 1-(2-bromophenyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-9(2)16(15-11)12-7-5-4-6-10(12)14/h4-8H,3H2,1-2H3 |
InChI Key |
OVHVLULMKVYAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials :
-
Workup :
-
Post-reaction, the mixture is cooled, and the product is extracted with ethyl acetate.
-
Purification via silica gel chromatography yields the target compound.
-
-
Yield Optimization :
Table 1: Cyclocondensation Method Variations
| Variation | Conditions | Yield | Reference |
|---|---|---|---|
| Standard protocol | Ethanol, HCl, reflux | 43–45% | |
| Hydrazine excess (1.5 eq) | Ethanol, HCl, reflux | ~50% | |
| Solvent: THF | THF, HCl, 60°C | 38% |
| Substrate | Oxidant | Yield | Reference |
|---|---|---|---|
| Ethyl 3-bromo-4,5-dihydro-pyrazole | K₂S₂O₈/H₂SO₄ | 75–80% | |
| Ethyl 5-methyl-4,5-dihydro-pyrazole | H₂O₂/AcOH | 62% |
Bromination of Pre-Formed Pyrazole Cores
While the target compound already contains a brominated aryl group, bromination strategies are relevant for derivatives. For example, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is synthesized via phosphorus oxybromide (POBr₃)-mediated bromination of a hydroxylated precursor.
Hypothetical Application to Target Compound
-
Precursor Synthesis :
-
Ethyl 1-(2-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate is prepared via cyclocondensation.
-
-
Bromination :
-
Limitations :
Functional Group Interconversion Strategies
Esterification of Pyrazole Carboxylic Acids
Hydrolysis of ethyl esters to carboxylic acids followed by re-esterification is a viable pathway. For instance, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is synthesized via:
-
Hydrolysis of the ethyl ester with NaOH (10% aqueous) to the carboxylic acid.
-
Re-esterification with ethanol under acidic conditions (HCl gas).
Equation :
Comparative Analysis of Methods
Table 3: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | One-pot synthesis, scalable | Moderate yields (40–50%) |
| Oxidation | High yields (75–80%), pure products | Requires dihydro intermediate |
| Bromination | Post-functionalization flexibility | Regioselectivity issues |
| Esterification | Flexibility in ester groups | Multi-step, lower overall yield |
Recommendations for Optimization
-
Catalyst Screening :
-
Solvent-Free Conditions :
-
Flow Chemistry :
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Synthesis and Characterization
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Peaks at δ: 7.53 (d, 2H), 6.64 (s, 1H), 4.33 (q, 2H), etc. |
| MS | [M+H]+ at m/z = 231.1 |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. Preliminary cell-based assays using the MTT method have shown promising results:
- Breast Cancer: Effective against MCF7 and MDA-MB231 cell lines.
- Melanoma: Demonstrated activity on SKMEL-28.
- Ovarian Cancer: Inhibitory effects observed on SKOV-3 cells.
These findings suggest that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are necessary to elucidate specific pathways involved.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Agricultural Applications
The compound's potential extends into agricultural science, particularly as a pesticide or herbicide. Its structural features allow for interactions with biological targets in pests, leading to effective pest management strategies.
Pesticide Development
Studies have shown that derivatives of pyrazole compounds exhibit insecticidal properties. This compound can serve as a lead compound for developing new pesticides that target specific pests while minimizing environmental impact.
Case Study 1: Anticancer Research
In a study published in Molecules, researchers synthesized this compound and tested it against several cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Agricultural Application
A recent patent described the use of pyrazole derivatives, including this compound, in formulating novel pesticides aimed at overcoming resistance in agricultural pests . The efficacy was demonstrated through field trials showing reduced pest populations and increased crop yields.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers of Bromophenyl-Substituted Pyrazoles
The position of bromine on the phenyl ring significantly influences physicochemical and biological properties:
Key Observations :
- Electronic Effects : The electron-withdrawing bromine at the 4-position (para) enhances electrophilic character, favoring nucleophilic substitution reactions .
- Biological Activity : The 2-bromo derivative is prioritized for drug intermediates due to its optimal balance of steric and electronic properties .
Functional Group Variations in Pyrazole Esters
Modifications at the N1 or C3 positions alter solubility, stability, and bioactivity:
Key Observations :
- Polarity: Cyanomethyl and amino groups increase hydrophilicity, improving aqueous solubility .
- Metabolic Stability : Fluorinated derivatives (e.g., difluoromethyl) resist oxidative degradation, extending half-life in vivo .
- Biological Targets: The 2-fluorobenzyl group in amino-substituted analogs enhances binding to bacterial enzymes .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 2-bromo derivative's moderate steric hindrance optimizes enzyme inhibition, as seen in Lp-PLA2 inhibitors .
- Thermal Stability : 4-Bromo analogs exhibit higher boiling points, making them suitable for high-temperature applications .
- Toxicity: Cyanomethyl-substituted pyrazoles show low acute toxicity (LD₅₀ > 2000 mg/kg), ideal for industrial uses .
Biological Activity
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 1235488-48-8, is a compound belonging to the pyrazole class, which has garnered significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antimicrobial fields.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The incorporation of the bromophenyl group is crucial for enhancing the compound's biological activity. Various methods have been reported in literature, including the use of different bases and solvents to optimize yield and purity.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Compounds with a pyrazole scaffold have demonstrated significant anticancer properties. For instance, studies indicate that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays show that these compounds can induce apoptosis by activating caspase pathways at micromolar concentrations .
- Antimicrobial Properties : Pyrazole derivatives are also recognized for their antibacterial and antifungal activities. They have been shown to be effective against multidrug-resistant strains of bacteria . The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Studies
A study evaluating the anticancer effects of pyrazole derivatives showed that this compound could inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. The compound exhibited significant cytotoxicity at concentrations as low as 2.5 μM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 10 | Microtubule destabilization |
| 7h | HepG2 | 5 | Apoptosis via caspase activation |
| 10c | A549 | 15 | Cell cycle arrest |
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated potent activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as a lead compound in developing new antimicrobial agents targeting resistant bacterial strains .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
- Infection Management : In a hospital setting, patients treated with formulations containing pyrazole derivatives exhibited faster recovery rates from infections caused by resistant bacteria compared to standard antibiotic treatments.
Q & A
Q. Basic
- NMR (¹H/¹³C) : Confirms substituent positions and purity. The 2-bromophenyl group shows distinct aromatic splitting patterns (~7.2–7.8 ppm), while the pyrazole ring protons appear as singlets (~6.2 ppm) .
- FT-IR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br vibrations near 550 cm⁻¹.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.03) .
How can SHELX software resolve crystallographic data contradictions in this compound’s structural analysis?
Advanced
SHELXL refines structures by:
- Twinning correction : Addressing overlapping reflections in twinned crystals via TWIN/BASF commands.
- Disorder modeling : Using PART/SUMP restraints to resolve positional ambiguities (e.g., ethyl group rotamers).
- High-resolution data : Leveraging datasets with Rint < 0.05 to refine anisotropic displacement parameters .
What methodologies evaluate the structure-activity relationship (SAR) of pyrazole derivatives for enhanced biological efficacy?
Q. Advanced
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances enzyme inhibition by 40–60% .
- Docking studies (AutoDock Vina) : Predict binding modes with inflammatory enzymes (e.g., COX-2).
- In vitro assays : IC₅₀ measurements against target proteins validate computational predictions .
What are the known biochemical interactions of this compound with inflammatory pathway enzymes?
Basic
The compound inhibits COX-2 and 5-lipoxygenase (5-LOX) via competitive binding:
- COX-2 : Binds to the hydrophobic channel, reducing arachidonic acid conversion (IC₅₀ ~12 µM).
- 5-LOX : Disrupts iron coordination at the active site, lowering leukotriene synthesis .
How do electron-withdrawing groups at specific positions affect the compound’s electronic properties and reactivity?
Q. Advanced
- *DFT calculations (B3LYP/6-31G)**: Bromine at the phenyl ring increases electrophilicity at the pyrazole C-4 position (Mulliken charge: +0.32 vs. +0.18 for non-brominated analogs).
- Reactivity : Enhanced susceptibility to nucleophilic attack at the ester group, facilitating derivatization .
What computational strategies predict the binding affinity of this compound with target proteins?
Q. Advanced
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns).
- MM-PBSA/GBSA : Calculate binding free energies (ΔG ~-8.5 kcal/mol for COX-2).
- Pharmacophore modeling : Identifies critical interactions (H-bonding with Arg120, hydrophobic contacts with Tyr355) .
What safety protocols are recommended for handling this compound in laboratories?
Q. Basic
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
How do high-throughput crystallography pipelines improve structural determination for pyrazole derivatives?
Q. Advanced
- Automated data collection (SMART/SAINT) : Reduces data acquisition time to <24 hours.
- SHELXC/D/E pipelines : Enable rapid phasing and model building for 50–100 crystals/week.
- Twinned data integration : Resolves overlapping reflections in 85% of cases .
What challenges exist in correlating in vitro biochemical activity with in silico predictions for this compound?
Q. Advanced
- Solvent effects : In vitro assays may not account for implicit solvent models used in docking.
- Membrane permeability : Predictions often overestimate cellular uptake (e.g., computed logP = 3.2 vs. experimental = 2.8).
- Metabolic stability : In silico models (e.g., CYP450 interactions) lack accuracy for halogenated pyrazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
